

CellTracker Red CMTPX signal loss after cell fixation and permeabilization

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Compound of Interest

Compound Name: *CellTracker Red CMTPX*

Cat. No.: *B12398355*

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Technical Support Center: CellTracker™ Red CMTPX

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding signal loss of CellTracker™ Red CMTPX dye following cell fixation and permeabilization.

Troubleshooting Guide

This section addresses common issues and questions related to the loss of CellTracker™ Red CMTPX fluorescence during experimental workflows that involve fixation and permeabilization, such as those for immunofluorescence.

Q1: Why is my CellTracker™ Red CMTPX signal significantly reduced or absent after fixation and permeabilization?

The primary reason for signal loss is the potential for the dye to leak out of the cell if the fixation and permeabilization protocol is not optimized. CellTracker™ Red CMTPX is designed to freely pass through the membranes of live cells. Once inside, it undergoes a glutathione S-transferase-mediated reaction, causing it to covalently bind to thiol-containing proteins and peptides. This covalent binding is key to its retention.^{[1][2][3]} However, some of the dye may bind to smaller, soluble molecules that are not adequately cross-linked to the cellular matrix by

the fixative.[1][4] Subsequent permeabilization with detergents can then wash these smaller dye-conjugates out of the cell, leading to a decrease in the overall fluorescent signal.[1][4][5]

Q2: What is the recommended fixation method to preserve the CellTracker™ Red CMTPX signal?

Aldehyde-based fixatives, such as formaldehyde or paraformaldehyde, are strongly recommended.[2][6] These fixatives work by cross-linking proteins, which helps to lock the dye-protein conjugates within the cellular structure.[2]

- Recommended Fixative: 2–4% formaldehyde or paraformaldehyde in phosphate-buffered saline (PBS).
- Fixation Time: 15–30 minutes at room temperature.[2][7]
- Avoid: Alcohol-based fixatives like methanol or acetone used alone, as they can dehydrate the cell and extract lipids and other small molecules, leading to significant dye loss.[5][8]

Q3: Which permeabilization agent and concentration should I use to minimize signal loss?

The choice of permeabilization agent and its concentration is critical. The goal is to create pores in the cell membrane large enough for antibodies to enter without washing out the CellTracker™ dye.

- Mild Detergents are Preferred: Saponin and digitonin are generally milder options as they selectively permeabilize membranes based on cholesterol content.[6]
- Triton™ X-100: This is a more stringent, non-selective detergent that can be used, but at a low concentration.[6] High concentrations of Triton™ X-100 are a common cause of significant signal loss.[5]

The following table provides recommended starting concentrations for common permeabilization agents. Optimization may be required for your specific cell type and experimental conditions.

Permeabilization Agent	Recommended Starting Concentration	Incubation Time & Temperature	Notes
Triton™ X-100	0.1% - 0.25% in PBS	10-15 minutes at room temperature	Use the lowest effective concentration. Higher concentrations increase the risk of dye leakage. [5]
Saponin	0.05% - 0.1% in PBS	10 minutes at room temperature	Saponin permeabilizes the plasma membrane but generally leaves organellar membranes intact.
Digitonin	25-50 µg/mL in PBS	5-10 minutes at room temperature	Similar to saponin, it selectively permeabilizes based on membrane cholesterol.

Q4: Can I perform immunofluorescence staining after using CellTracker™ Red CMTPX?

Yes, CellTracker™ Red CMTPX is designed to be compatible with subsequent immunofluorescence protocols, provided that the fixation and permeabilization steps are optimized to preserve the dye's signal.[\[2\]](#)[\[9\]](#) It is crucial to follow a protocol that uses an aldehyde-based fixative followed by a mild permeabilization step.

Experimental Protocols

Recommended Protocol for Staining, Fixation, and Permeabilization with Signal Retention

This protocol provides a starting point for achieving robust CellTracker™ Red CMTPX staining followed by fixation and permeabilization for subsequent analysis like immunofluorescence.

- Cell Staining:

- Prepare a working solution of CellTracker™ Red CMTPX at a final concentration of 0.5–25 μ M in a serum-free medium.[3][10] For long-term studies, a concentration of 5-25 μ M is often used, while shorter experiments may require only 0.5-5 μ M.[3]
- Remove the normal culture medium from your cells and add the pre-warmed (37°C) staining solution.[10][11]
- Incubate the cells for 15–45 minutes at 37°C, protected from light.[10][11]
- Remove the staining solution and replace it with a fresh, pre-warmed complete culture medium.
- Incubate for at least 30 minutes to allow for the dye to be fully processed.

- Fixation:

- Wash the cells twice with PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[2][7]
- Wash the cells three times with PBS for 5 minutes each.

- Permeabilization:

- Incubate the cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.
- The cells are now ready for blocking and subsequent antibody staining steps.

Frequently Asked Questions (FAQs)

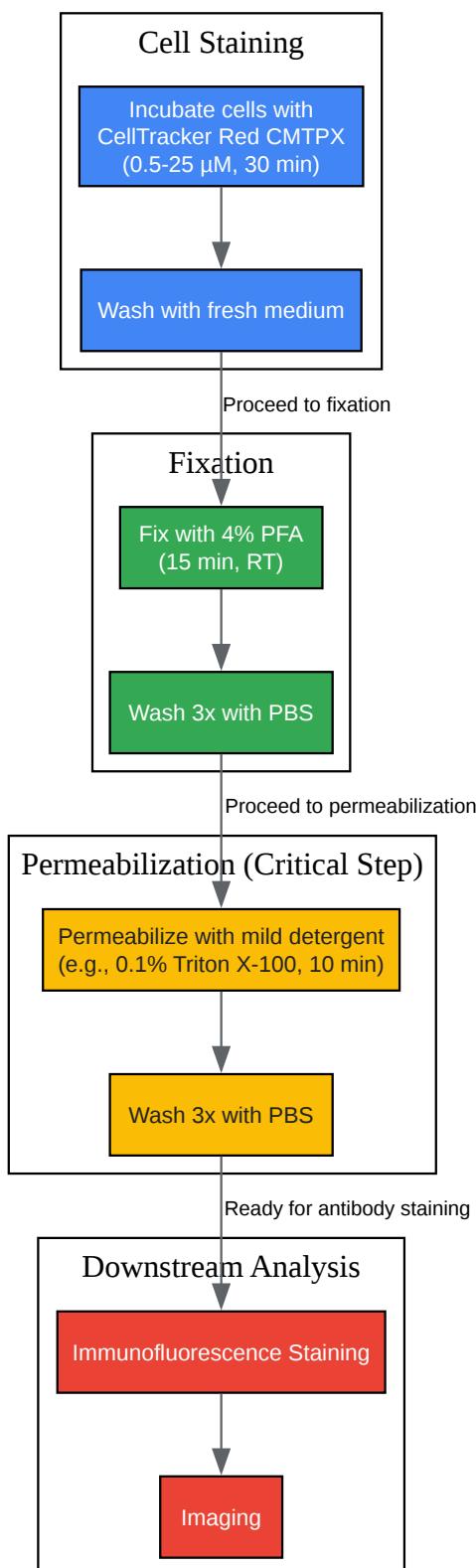
Q: How does CellTracker™ Red CMTPX work? A: CellTracker™ Red CMTPX is a cell-permeant dye that contains a mildly thiol-reactive chloromethyl group.[\[1\]](#)[\[3\]](#) It freely diffuses across the membranes of live cells. Once inside the cell, the chloromethyl group reacts with thiol groups on proteins and peptides, a reaction that is likely mediated by glutathione S-transferase.[\[2\]](#)[\[3\]](#) This reaction creates a covalent bond, trapping the fluorescent dye within the cell.[\[1\]](#)

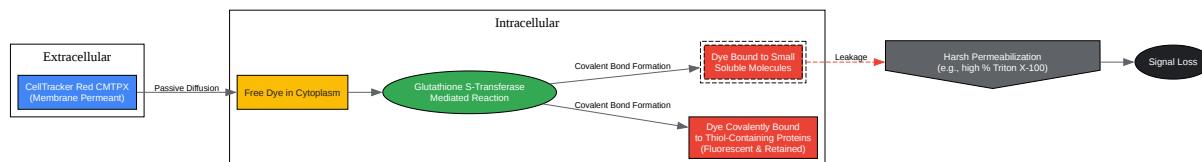
Q: What is the optimal staining concentration for CellTracker™ Red CMTPX? A: The optimal concentration can vary depending on the cell type and the duration of the experiment. A general starting range is 0.5–25 μ M.[\[3\]](#)[\[10\]](#) It is recommended to perform a titration to determine the lowest possible concentration that provides a bright, stable signal without causing cytotoxicity.[\[3\]](#) Over-labeling can lead to toxicity, especially during long-term live-cell imaging.[\[12\]](#)

Q: How long does the CellTracker™ Red CMTPX signal last in live cells? A: The signal can be retained for at least 72 hours in live, dividing cells and is passed to daughter cells.[\[2\]](#)[\[10\]](#)[\[13\]](#) The retention time is dependent on the rate of cell division and other cellular processes like protein turnover, rather than a fixed time period.[\[4\]](#)

Q: Are there alternatives to CellTracker™ dyes that are more resistant to fixation and permeabilization? A: While CellTracker™ dyes are generally well-retained after aldehyde fixation, some signal loss can occur.[\[4\]](#) For applications requiring extremely harsh fixation and permeabilization procedures, you might consider alternative technologies. For instance, some newer dual-activatable cell trackers have been developed that show high resistance to harsh fixation and permeabilization conditions.[\[14\]](#)[\[15\]](#) Additionally, Qtracker™ reagents are known to be robust enough to survive even paraffin processing.[\[4\]](#)

Visualizations





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